5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Exhibits Distinct α7 nAChR Functional Activity Relative to Reference Agonists
In functional assays using rat α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes, 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid demonstrates EC₅₀ = 5.62 × 10⁴ nM (56.2 μM) as an agonist and IC₅₀ = 8.13 × 10³ nM (8.13 μM) as an antagonist [1]. This weak agonist/antagonist profile contrasts sharply with potent α7 agonists such as Br-IQ17B, which exhibits an EC₅₀ of 1.8 ± 0.2 μM under comparable conditions—approximately 31-fold more potent [2]. The distinct functional fingerprint of this compound may be advantageous for research applications requiring partial modulation rather than full agonism of α7 nAChRs.
| Evidence Dimension | α7 nAChR agonist functional potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 5.62 × 10⁴ nM (56.2 μM) |
| Comparator Or Baseline | Br-IQ17B: EC₅₀ = 1.8 ± 0.2 μM (1,800 nM) |
| Quantified Difference | Target compound is approximately 31-fold less potent than Br-IQ17B |
| Conditions | Rat α7 nAChR expressed in Xenopus oocytes; current induction measured over 3–4 seconds |
Why This Matters
The weak α7 nAChR agonist activity differentiates this compound from potent agonists and may suit applications probing partial receptor modulation or off-target effects.
- [1] BindingDB. BDBM50106921 (CHEMBL3600666). Affinity Data: EC₅₀ = 5.62E+4 nM; IC₅₀ = 8.13E+3 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50106921 View Source
- [2] Tang, J., et al. (2015). Identification and in vitro pharmacological characterization of Br-IQ17B as a selective α7 nAChR agonist. Nature Scientific Reports. https://www.nature.com/articles/srep09131 View Source
